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Compound of Interest

6-(Bromomethyl)-1-
Compound Name:
chloroisoquinoline

Cat. No.: B13701178

Get Quote

Executive Summary

6-(Bromomethyl)-1-chloroisoquinoline is a high-value intermediate in medicinal chemistry,
particularly for developing kinase inhibitors (e.g., ROCK, PKA). Its utility stems from its

orthogonal reactivity profile:
+ C6-Bromomethyl Group: A highly reactive electrophile for

alkylation (reacts with amines, thiols, and active methylene compounds).

e C1-Chloro Group: A stable handle for subsequent metal-catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig) or

displacement.

This guide provides a validated protocol for using this reagent to N-alkylate secondary amines
—a critical step in generating pharmacophores similar to Fasudil and Netarsudil analogs.

Chemical Profile & Safety
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Property Specification

IUPAC Name 6-(bromomethyl)-1-chloroisoquinoline

CAS Number 205055-63-6

Molecular Weight 256.53 g/mol

Appearance Off-white to pale yellow solid

Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Soluble in DCM, THF, DMF, DMSO; Insoluble in

Solubility .
water

Critical Safety Warning: Lachrymator

Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and severe skin irritants.
o Engineering Controls: All operations must be performed in a functioning chemical fume hood.
o PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

o Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate (to quench
the alkylating agent) before cleaning.

Mechanism of Action: Orthogonal Functionalization

The molecule allows for a "Click-then-Couple" strategy. The bromomethyl group is kinetically
more reactive than the chloro-isoquinoline core, allowing selective alkylation without disturbing
the C1-Cl bond.

Intermediate:
N-Alkylated Core

Path A: S_N2 Alkylation
(Mild Base, < 40°C)

Reacts Second (Slow) ‘( Path B: Pd-Catalyzed Coupling
= (Pd(0), Ligand, > 80°C)

6-(Bromomethyl)-1-
chloroisoquinoline

Final Drug Scaffold
(e.g., ROCK Inhibitor)
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Figure 1: Orthogonal reactivity map. The benzylic bromide (Path A) is selectively engaged
before the aryl chloride (Path B).

Validated Protocol: N-Alkylation of Secondary
Amines

Objective: Synthesize a tertiary amine via

displacement of the bromide. Scale: 1.0 mmol (adaptable).

Reagents

o Electrophile: 6-(Bromomethyl)-1-chloroisoquinoline (1.0 equiv)
» Nucleophile: Secondary Amine (e.g., Piperazine derivative, Morpholine) (1.1 equiv)
e Base: Potassium Carbonate (

), anhydrous (2.0 equiv) OR
-Diisopropylethylamine (DIPEA) (1.5 equiv)

» Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

o Additive (Optional): Sodium lodide (Nal) (0.1 equiv) — Finkelstein catalyst to accelerate
sluggish reactions.

Step-by-Step Procedure

e Preparation (T = 0 min):
o Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
o Purge with Nitrogen (

) or Argon.

o Add 1.0 mmol of the Secondary Amine and 2.0 mmol of

(powdered).
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o Suspend in 5 mL of anhydrous Acetonitrile (0.2 M concentration).
e Addition (T = 10 min):

o Dissolve 1.0 mmol (256 mg) of 6-(Bromomethyl)-1-chloroisoquinoline in 2 mL of
Acetonitrile.

o Crucial: Add the electrophile solution dropwise to the amine suspension at Room
Temperature (RT).

o Why? Dropwise addition prevents the formation of quaternary ammonium salts (over-
alkylation) if using primary amines, though less critical for secondary amines.

e Reaction (T = 10 min to 4 hrs):
o Stir vigorously at RT.
o Monitor: Check TLC (Hexane/EtOAc 7:3) or LC-MS every hour.

o Optimization: If reaction is <50% complete after 2 hours, add 15 mg (0.1 equiv) of Nal and
warm to 40°C. Avoid heating >60°C to prevent hydrolysis of the bromide or displacement
of the C1-chloride.

o Workup:
o Dilute reaction mixture with EtOAc (20 mL).
o Wash with Water (2 x 10 mL) to remove inorganic salts.
o Wash with Brine (1 x 10 mL).
o Dry organic layer over
, filter, and concentrate in vacuo.
 Purification:

o The crude residue is typically a yellow oil/solid.
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o Purify via Flash Column Chromatography (Silica Gel).

o Eluent: Gradient 0%

5% MeOH in DCM.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
] ] Use strictly anhydrous
) Hydrolysis of bromide by wet
Low Yield MeCN/DMF and store

solvent.

reagents in a desiccator.

Sluggish Reaction

Poor nucleophilicity of amine.

[2]

Add catalytic Nal (0.1 eq) to
form the more reactive alkyl

iodide in situ.

By-product: Dimer

Amine is primary (R-

).

Use a large excess of amine
(3-5 eq) or use a protecting

group strategy.

C1-Cl Displacement

Reaction temperature too high
(>80°C).

Keep temperature <40°C. The
C1-Cl bond is stable at mild

temperatures.

Analytical Validation

Confirm the structure using NMR and MS. The key diagnostic signals are:

e 1H NMR (CDCI3, 400 MHz):

o 3.70 - 3.80 ppm (s, 2H): The benzylic methylene protons (

) will shift upfield from the starting bromide (

4.6 ppm) upon alkylation.

o 8.2 - 8.5 ppm: Isoquinoline aromatic protons.

e LC-MS:

© 2026 BenchChem. All rights reserved. 5/8

Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/20%3A_Amines/20.06%3A_Reactions_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13701178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Look for the parent ion

o Note: The characteristic Chlorine isotope pattern (

in 3:1 ratio) should remain visible, confirming the C1-Cl bond is intact.

Experimental Workflow Diagram

Step 1: Setup
Suspend Amine + Base in MeCN
(Inert Atmosphere)

l

Step 2: Addition
Add Bromide dropwise at RT

I
INo (Add Nal/Heat)

Step 3: Monitor (TLC/LCMS)
Is SM consumed?

es

Step 4: Workup
Dilute EtOAc, Wash H20O/Brine

l

Step 5: Purification
Flash Chromatography (DCM/MeOH)
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Figure 2: Standard operating procedure for N-alkylation.
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+ Reaction Optimization (Finkelstein Conditions)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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